molecular formula C13H16N4O2 B12312596 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12312596
M. Wt: 260.29 g/mol
InChI Key: WYYRYDZLUSPOMZ-UHFFFAOYSA-N
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Description

3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.4]nonane-2,4-dione core substituted with a 6-aminopyridin-2-ylmethyl group at the 3-position. This compound belongs to a class of molecules with diverse pharmacological applications, including antiplatelet and anticonvulsant activities, as evidenced by structural analogs reported in the literature .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H16N4O2/c14-10-5-3-4-9(15-10)8-17-11(18)13(16-12(17)19)6-1-2-7-13/h3-5H,1-2,6-8H2,(H2,14,15)(H,16,19)

InChI Key

WYYRYDZLUSPOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=NC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminopyridinyl Group: The aminopyridinyl group can be introduced via a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substitutions

Compound Name Core Structure Substituent at 3-Position Biological Activity Reference
3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 1,3-diazaspiro[4.4]nonane-2,4-dione 6-Chloropyridin-3-ylmethyl Undisclosed (structural analog)
8-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione 1,3-diazaspiro[4.4]nonane-2,4-dione Phenyl at position 8 Anticonvulsant (potential)
3-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 1,3-diazaspiro[4.4]nonane-2,4-dione Biphenyl-tetrazole Cardiovascular (hypothesized)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-diazaspiro[4.5]decane-2,4-dione 3-(4-Phenylpiperazin-1-yl)propyl Antiplatelet (IC50 = 27.3 μM)

Key Observations:

  • Substituent Polarity: The 6-aminopyridine group in the target compound introduces a basic amino group, enhancing hydrogen-bonding capacity compared to non-polar substituents like phenyl or chloropyridinyl .
  • Spiro Ring Size: Analogs with a larger spiro[4.5]decane core (e.g., compound 13 in ) exhibit antiplatelet activity but may have reduced blood-brain barrier penetration compared to the smaller spiro[4.4]nonane system .

Pharmacological Activity Comparison

Table 2: Antiplatelet and Anticonvulsant Activities of Selected Analogs

Compound Target/Mechanism IC50/ED50 Model/Test Reference
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 5-HT2A receptor antagonism IC50 = 27.3 μM Collagen-induced platelet aggregation
Ketanserin 5-HT2A receptor antagonism IC50 = 32.1 μM Collagen-induced platelet aggregation
N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione Anticonvulsant ED50 = 45 mg/kg MES/sc. Met tests

Key Observations:

  • Antiplatelet Efficacy: The target compound’s structural analogs (e.g., compound 13) demonstrate superior potency to sarpogrelate (IC50 = 66.8 μM) and comparable activity to ketanserin .
  • Anticonvulsant SAR: Substituents on the aryl moiety (e.g., methyl or trifluoromethyl groups) significantly enhance anticonvulsant activity in spiro[4.4]nonane derivatives. The 6-aminopyridine group may offer a unique balance of lipophilicity and polarity for CNS penetration .

Table 3: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Synthetic Accessibility
3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione ~263.28 1.2 Moderate (aqueous) Moderate (multi-step)
3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 279.7 2.5 Low High (halogenation)
3-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 357.41 3.8 Poor Low (tetrazole coupling)

Key Observations:

  • Synthetic Challenges: Introducing the aminopyridine group requires protection/deprotection strategies, whereas chloro or phenyl substituents are more straightforward to incorporate .

Biological Activity

3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's molecular formula is C13H16N4O2, with a molecular weight of 260.29 g/mol. Its structural characteristics include a spirocyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
IUPAC NameThis compound
InChI KeyWYYRYDZLUSPOMZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, influencing various biochemical pathways.

Potential Targets

Research indicates that this compound may interact with:

  • Enzymes : It could act as an inhibitor or modulator of enzyme activity.
  • Receptors : Binding to specific receptors may alter signaling pathways involved in cellular responses.

Biological Activity

The compound has been investigated for several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties by inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Its potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria.
  • Biochemical Probes : The compound is being evaluated for its utility as a biochemical probe in various biological assays.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Antitumor Effects

In a recent study, the compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections.

Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
1,3-Diazaspiro[4.4]nonane-2,4-dioneSimpler structureLacks the aminopyridinyl group
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonaneContains an aminomethyl groupDifferent nitrogen placement
N-Benzyl-2-azaspiro[4.5]decaneLarger ring sizeDifferent nitrogen arrangement

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